IOTHALAMATE SODIUM I-125 IOTHALAMATE SODIUM I-125 Iothalamate Sodium I-125 is the sodium salt form of iothalamate, an organic iodine compound, labeled with iodine I-125 and used as a radiopharmaceutical. Iothalamate sodium I-125 is cleared by glomerular filtration without tubular secretion or reabsorption and can be used as a diagnostic tool to determine the glomerular filtration rate.
See also: Iothalamic Acid I-125 (has active moiety).
Brand Name: Vulcanchem
CAS No.: 17692-74-9
VCID: VC21061125
InChI: InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2;
SMILES: CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
Molecular Formula: C11H8I3N2NaO4
Molecular Weight: 629.90 g/mol

IOTHALAMATE SODIUM I-125

CAS No.: 17692-74-9

Cat. No.: VC21061125

Molecular Formula: C11H8I3N2NaO4

Molecular Weight: 629.90 g/mol

* For research use only. Not for human or veterinary use.

IOTHALAMATE SODIUM I-125 - 17692-74-9

Specification

CAS No. 17692-74-9
Molecular Formula C11H8I3N2NaO4
Molecular Weight 629.90 g/mol
IUPAC Name sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate
Standard InChI InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2;
Standard InChI Key WCIMWHNSWLLELS-SQHZOQHUSA-M
Isomeric SMILES CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+]
SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
Canonical SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]

Introduction

Chemical Composition and Physical Properties

Iothalamate Sodium I-125, commercially available as GLOFIL-125, is a sterile, nonpyrogenic aqueous injection containing sodium iothalamate labeled with radioactive iodine-125. The compound has a precise chemical formula of C11H8I3N2O4.Na and a molecular weight of 629.8959 . The standard formulation contains approximately 1 mg of sodium iothalamate per mL, with 0.9 percent benzyl alcohol added as a preservative . For pH adjustment, the preparation includes sodium bicarbonate and hydrochloric acid .

The radioactive concentration of Iothalamate Sodium I-125 typically ranges from 250-300 μCi/mL as of the calibration date . This carefully controlled radioactive concentration ensures optimal imaging capabilities while minimizing radiation exposure to patients and healthcare providers.

Molecular Structure and Features

The molecular structure of Iothalamate Sodium I-125 is characterized by a benzene ring with multiple substitutions, including three I-125 atoms that provide its radioactive properties. The compound has an achiral stereochemistry with no defined stereocenters or E/Z centers . Its SMILES notation is represented as:

[Na+].CNC(=O)C1=C([125I])C(C([O-])=O)=C([125I])C(NC(C)=O)=C1[125I]

This structure confers high stability both in vitro and in vivo, ensuring the agent maintains its integrity and remains bound to plasma proteins throughout diagnostic procedures .

Radiological Characteristics of Iodine-125

Iodine-125, the radioisotope component of Iothalamate Sodium I-125, decays by electron capture with a physical half-life of 60.14 days . This relatively long half-life provides practical advantages for manufacturing, distribution, and clinical use, as it allows for longer shelf life compared to compounds using shorter-lived isotopes.

Radiation Emission Profile

The radiation emitted by Iodine-125 consists primarily of low-energy gamma and X-ray photons that are ideal for detection in diagnostic imaging systems. The detailed radiation emission profile is provided in Table 1.

Table 1. Principal Radiation Emission Data for I-125

RadiationMean Number Per DisintegrationMean Energy (keV)
Gamma-10.06735.5
Kα 1 X-ray0.74127.5
Kα 2 X-ray0.39827.2
Kβ 1 X-ray0.14031.0
Kβ 2 X-ray0.04331.7
Kβ 3 X-ray0.07230.9

Data from ICRP Publication 38: Radionuclide Transformations-Energy and Intensity of Emission

The specific gamma ray constant for I-125 is 1.43 R/mCi-hr at 1 cm, which characterizes the radiation field strength at a standard distance . The low-energy gamma radiation (27-35 keV) emitted by I-125 reduces radiation exposure to patients and medical personnel compared to other isotopes, making it particularly suitable for diagnostic applications .

Radiation Attenuation Properties

The radiation emitted by I-125 can be effectively shielded with relatively thin layers of lead (Pb). The first half-value thickness (the thickness that reduces radiation intensity by 50%) of lead for I-125 is only 0.017 mm . Table 2 shows the relationship between lead shield thickness and radiation attenuation.

Table 2. Radiation Attenuation by Lead Shielding for I-125

Shield Thickness (Pb), mmCoefficient of Attenuation
0.0170.5
0.0580.1
0.120.01
0.20.001
0.280.0001

Data supplied by Oak Ridge Associated Universities, Radiopharmaceutical Internal Dose Information Center

As demonstrated in the table, a lead shield of just 0.28 mm can decrease external radiation exposure by a factor of 10,000 , which has important implications for radiation safety protocols in clinical settings.

Physical Decay Characteristics

To accurately determine dosage, it is essential to account for the physical decay of I-125 over time. Table 3 provides the fractions of radioactivity that remain at selected intervals after calibration.

Table 3. Physical Decay Chart for I-125 (Half-life 60.14 days)

DaysFraction RemainingDaysFraction RemainingDaysFraction Remaining
0+1.000150.841300.707
10.989160.831310.699
20.977170.822320.691
30.966180.812330.683
40.955190.803340.675
50.944200.794350.667
60.933210.785360.660
70.922220.776370.652
80.912230.767380.645
90.901240.758390.637
100.891250.749400.630
110.881260.740410.623
120.871270.732420.616
130.861280.724430.608
140.851290.715440.601
450.595

+ Calibration Date

This decay chart is essential for clinical practitioners to calculate the appropriate volume of Iothalamate Sodium I-125 to administer based on the time elapsed since calibration.

Pharmacokinetics and Clinical Pharmacology

The pharmacokinetic profile of Iothalamate Sodium I-125 makes it particularly suitable for GFR measurement. Its renal clearance closely approximates that of inulin, which has historically been the gold standard for GFR determination .

Glomerular Filtration and Distribution

The compound is cleared exclusively by glomerular filtration without tubular secretion or reabsorption, making it an excellent marker for GFR assessment . Following intravenous administration, Iothalamate Sodium I-125 has an effective half-life of approximately 0.07 days , which allows for rapid assessment of renal function while minimizing prolonged radiation exposure to the patient.

Iothalamate Sodium I-125 demonstrates high affinity for plasma proteins, particularly albumin . This characteristic ensures that the agent remains predominantly within the vascular compartment, enabling more accurate measurement of GFR . The protein-binding property helps maintain a stable concentration gradient across the glomerular membrane, contributing to its reliability as a GFR marker.

Clinical Applications and Diagnostic Value

The primary clinical application of Iothalamate Sodium I-125 is in the evaluation of glomerular filtration for diagnosing and monitoring patients with renal disease . This radiopharmaceutical has become an important tool in nephrology for several key reasons.

GFR Measurement Techniques

When used for GFR measurement, Iothalamate Sodium I-125 is administered intravenously, and its concentration is measured in blood and urine samples collected over time . The rate at which the compound is cleared from the blood provides a direct measure of the glomerular filtration rate .

Multiple methodological approaches for calculating GFR from plasma disappearance curves have been studied, including the method by Sapirstein et al., the method by Nosslin, and power-law methods . Research indicates that these different analytical approaches yield similar results when applied to Iothalamate Sodium I-125 data, suggesting robustness of the measurement technique .

Advantages in Clinical Settings

Iothalamate Sodium I-125 offers several advantages as a diagnostic agent in clinical settings:

  • The low-energy gamma radiation (27-35 keV) reduces radiation exposure to patients and medical personnel compared to other isotopes .

  • The compound demonstrates excellent stability both in vitro and in vivo, ensuring reliable test results .

  • It is readily available and relatively affordable compared to other radiotracers, making it a cost-effective option for healthcare providers .

  • Its high affinity for plasma proteins ensures that it remains within the vascular compartment, enabling accurate GFR measurement .

Administration and Patient Preparation

Iothalamate Sodium I-125 is administered by healthcare professionals through intravenous injection . The procedure typically requires specific patient preparation to ensure optimal diagnostic results.

Hydration Requirements

Patients may need to drink a substantial amount of water (approximately 1500 mL or 50 ounces) about 2 hours before the administration of Iothalamate Sodium I-125 . This hydration protocol helps ensure adequate urine production during the testing period, which is essential for accurate GFR determination .

Dosage Calculation

The appropriate dosage volume must be calculated based on the physical decay of I-125 since the calibration date. Using the decay factors provided in Table 3, clinicians can determine the correct volume to administer to achieve the desired radioactive dose . The radioactive concentration typically ranges from 250-300 μCi/mL as of the calibration date .

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